molecular formula C9H17NO B13178929 3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL

3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL

Katalognummer: B13178929
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: BHVLXWCVOUHUPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(bicyclo[310]hexan-3-YL)propan-1-OL is a compound that features a unique bicyclic structureThe bicyclo[3.1.0]hexane scaffold is prevalent in natural products and synthetic bioactive compounds, making it a valuable target for chemical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation. The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL is unique due to its specific functional groups (amino and hydroxyl) attached to the bicyclic scaffold. These functional groups provide additional reactivity and potential for derivatization, making the compound versatile for various applications.

Eigenschaften

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

3-amino-1-(3-bicyclo[3.1.0]hexanyl)propan-1-ol

InChI

InChI=1S/C9H17NO/c10-2-1-9(11)8-4-6-3-7(6)5-8/h6-9,11H,1-5,10H2

InChI-Schlüssel

BHVLXWCVOUHUPN-UHFFFAOYSA-N

Kanonische SMILES

C1C2C1CC(C2)C(CCN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.